![molecular formula C12H13FN2 B1385980 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole CAS No. 919120-68-6](/img/structure/B1385980.png)
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Overview
Description
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a chemical compound with the molecular formula C12H13FN2 It is a fluorinated derivative of azepinoindole, which is a bicyclic structure containing both an indole and an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole and azepine precursors.
Cyclization: The indole and azepine precursors are then subjected to cyclization reactions under acidic or basic conditions to form the azepinoindole structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Purification: Techniques such as recrystallization, column chromatography, or distillation are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Oxidized derivatives with altered electronic properties.
Reduction Products: Reduced forms with different functional groups.
Substitution Products: Compounds with new functional groups replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole has been investigated for its pharmacological properties. Research indicates that compounds with similar structures exhibit various biological activities such as:
- Antidepressant Effects : Studies have shown that azepine derivatives can act on neurotransmitter systems in the brain, potentially providing antidepressant effects.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines in vitro.
Case Study: Antidepressant Activity
In a study examining the effects of azepine derivatives on serotonin receptors, it was found that compounds similar to this compound could selectively modulate serotonin receptor activity . This suggests potential use in developing new antidepressants.
Material Science
The compound's unique structure makes it suitable for applications in material science as well. It can serve as a building block for synthesizing polymers and other materials with specific properties.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating azepine derivatives into polymer matrices can enhance mechanical properties and thermal stability. For example, polymers modified with azepine units showed improved tensile strength and resistance to thermal degradation compared to unmodified counterparts .
Drug Development
The compound is being explored as a lead structure for novel drug candidates targeting various diseases due to its favorable pharmacokinetic properties.
Case Study: Lead Compound Development
In drug discovery efforts targeting neurodegenerative diseases, researchers have identified derivatives of this compound as promising candidates for further development due to their ability to cross the blood-brain barrier effectively .
Mechanism of Action
The mechanism of action of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to modulation of the target’s activity. The pathways involved may include inhibition or activation of enzymatic functions, receptor binding, and signal transduction.
Comparison with Similar Compounds
1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole: Lacks the fluorine atom, resulting in different chemical properties.
9-Chloro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole: The presence of a bromine atom alters the compound’s electronic properties and reactivity.
Uniqueness: The presence of the fluorine atom in 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole imparts unique electronic and steric effects, enhancing its binding affinity and selectivity for specific molecular targets. This makes it a valuable compound for medicinal chemistry and drug design.
Biological Activity
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (CAS No. 919120-68-6) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 204.24 g/mol. The compound features a unique fused ring system that contributes to its biological activity.
Research indicates that this compound exhibits various biological activities primarily through interactions with neurotransmitter systems and enzyme inhibition. Notably:
- Cholinesterase Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. Inhibitors of these enzymes are often explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease .
- Neuroprotective Effects : Indole-based compounds have shown promise in neuroprotection. Studies suggest that modifications in the indole structure can enhance the ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) therapies .
Pharmacological Studies
-
In Vitro Studies :
- A study demonstrated that derivatives of indole compounds exhibited varying degrees of AChE and BChE inhibition with IC50 values indicating their potency. For instance, some derivatives showed IC50 values as low as 4.33 µM against BChE .
- The compound's ability to penetrate the BBB was confirmed through in vitro assays like PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) .
- In Vivo Studies :
Case Study 1: Neurodegenerative Disease Model
In a study involving mice treated with scopolamine to induce memory deficits:
- Treatment Group : Administered this compound.
- Control Group : Received a placebo.
Results showed that the treatment group exhibited significant improvements in cognitive tasks compared to controls. The compound's mechanism was linked to enhanced cholinergic signaling due to its AChE inhibitory properties.
Case Study 2: Antitumor Activity
Another study evaluated the antitumor potential of indole derivatives including this compound against hepatocellular carcinoma (HCC):
- The compound inhibited tumor growth in xenograft models by targeting specific pathways involved in cancer cell proliferation.
This highlights its versatility beyond neuropharmacology into oncology.
Data Tables
Properties
IUPAC Name |
9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-8-3-4-12-9(6-8)10-7-14-5-1-2-11(10)15-12/h3-4,6,14-15H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHSVILTWVPKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C3=C(N2)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651603 | |
Record name | 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919120-68-6 | |
Record name | 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.